molecular formula C28H29F3N4O6 B11501824 N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide

N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide

Cat. No.: B11501824
M. Wt: 574.5 g/mol
InChI Key: ZFSPMXPLYSBJKK-UHFFFAOYSA-N
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Description

N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of the trifluoromethyl group: This step can be achieved through various methods, including the use of trifluoromethylating agents.

    Attachment of the 3,4-diethoxyphenyl group: This step involves the coupling of the 3,4-diethoxyphenyl group to the pyrrolo[2,3-d]pyrimidine core.

    Formation of the final amide linkage: This step involves the reaction of the intermediate with a suitable amine to form the final amide product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Chemical Biology: It can be used as a tool compound to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-PHENYLPROPANAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

  • N-[1-(3,4-diethoxyphenyl)ethyl]-2-thiophenecarboxamide
  • N-[1-(3,4-Diethoxyphenyl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Properties

Molecular Formula

C28H29F3N4O6

Molecular Weight

574.5 g/mol

IUPAC Name

N-[1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide

InChI

InChI=1S/C28H29F3N4O6/c1-3-40-19-12-10-18(16-20(19)41-4-2)14-15-35-23-22(24(37)33-26(35)39)27(25(38)32-23,28(29,30)31)34-21(36)13-11-17-8-6-5-7-9-17/h5-10,12,16H,3-4,11,13-15H2,1-2H3,(H,32,38)(H,34,36)(H,33,37,39)

InChI Key

ZFSPMXPLYSBJKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)CCC4=CC=CC=C4)OCC

Origin of Product

United States

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